molecular formula C21H34O3 B1163558 (±)8(9)-EET methyl ester

(±)8(9)-EET methyl ester

Cat. No.: B1163558
M. Wt: 334.5
InChI Key: XAOMBLXPIQCTNG-DPEMXGNVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arachidonic Acid Metabolism and Cytochrome P450 Epoxygenase Pathway

Arachidonic acid, a polyunsaturated fatty acid typically released from cell membrane phospholipids, is metabolized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. wikipedia.orgplos.org The CYP epoxygenase pathway specifically converts arachidonic acid into four main regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govnih.govresearchgate.net This conversion is catalyzed by various CYP enzymes, which are abundantly expressed in tissues like the liver and are also present in the endothelium, heart, and kidneys. plos.orgnih.gov

These EETs act as local signaling molecules (autacrine and paracrine mediators) that influence cellular function. nih.govnih.govresearchgate.net For instance, they contribute to vascular relaxation by activating large-conductance Ca2+-activated K+ channels (BKCa) in smooth muscle cells. nih.govnih.govresearchgate.net The biological actions of EETs are terminated through their conversion to the generally less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). nih.govresearchgate.net This metabolic inactivation makes sEH a key target for therapeutic strategies aiming to enhance the beneficial effects of endogenous EETs. nih.govresearchgate.net

Context of (±)8(9)-EET Methyl Ester as an Investigational Eicosanoid Derivative

The compound this compound is a chemically modified version of 8,9-EET. caymanchem.com In this derivative, the carboxylic acid group of the native EET has been converted into a methyl ester. This esterification is a common strategy in medicinal chemistry and pharmacology to alter the physicochemical properties of a parent compound. escholarship.org

This compound serves as a valuable tool in research for several reasons. It can be used as a precursor for the synthesis of other bioactive molecules and is studied for its own reactivity and potential to form more complex structures. In biological research, it is used to investigate cellular signaling pathways and the physiological effects of EETs, such as inflammation and blood pressure regulation. For analytical purposes, deuterated versions like (±)8(9)-EET-d11 methyl ester are synthesized for use as internal standards in quantification methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com

Importance of Stable EET Derivatives for Mechanistic and Pre-clinical Research

The inherent chemical and metabolic instability of native EETs presents a significant challenge for in vivo and in vitro research. frontiersin.org EETs can be difficult to store and are rapidly metabolized by sEH to their corresponding DHETs, which often have diminished biological activity. researchgate.netfrontiersin.org This rapid inactivation complicates studies aimed at elucidating the precise mechanisms of action and therapeutic potential of EETs. nih.gov

To overcome these limitations, researchers have developed more stable analogs and derivatives. nih.govfrontiersin.org Methyl esterification, as seen in this compound, is one such approach that enhances the compound's stability for long-term storage. caymanchem.com The ester can be readily hydrolyzed back to the active free acid form just prior to use in experiments. caymanchem.com This allows for more controlled and reliable administration in research settings. The development of such stable derivatives is crucial for advancing pre-clinical studies to explore the therapeutic promise of modulating EET pathways in conditions like hypertension, inflammation, and kidney disease. nih.govfrontiersin.orgahajournals.org

Research Findings for EETs and Derivatives

The following table summarizes key findings from research involving EETs and their derivatives.

Finding CategoryObservationInvestigated Compound(s)Reference
Vasodilation Promotes relaxation of vascular smooth muscle.8,9-EET, 14,15-EET nih.govnih.gov
Anti-inflammatory Reduces inflammation markers and cytokine release.EETs (general) nih.govnih.gov
Metabolic Stability Rapidly hydrolyzed by soluble epoxide hydrolase (sEH).EETs (general) researchgate.netplos.org
Research Tool Methyl ester form provides enhanced stability for storage.This compound caymanchem.com
Bronchial Relaxation Displays potent relaxing effects on human bronchi.8,9-EET, 14,15-EET atsjournals.org
Signaling Pathway Enhances synaptic plasticity via the AC-cAMP-PKA signaling cascade.14,15-EET researchgate.net

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11-/t19-,20+/m1/s1

InChI Key

XAOMBLXPIQCTNG-DPEMXGNVSA-N

SMILES

CCCCC/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(OC)=O

Synonyms

(±)8,9-EpETrE methyl ester

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of ± 8 9 Eet Methyl Ester

Chemical Synthesis Routes

The chemical synthesis of (±)8(9)-EET methyl ester can be approached through two primary strategies: the esterification of a carboxylic acid precursor, namely (±)8(9)-epoxyeicosatrienoic acid (8,9-EET), or the direct epoxidation of methylated arachidonic acid.

Esterification Strategies for Carboxylic Acid Precursors

The conversion of the carboxylic acid group of 8,9-EET to its methyl ester is a crucial step in synthesizing this compound. This transformation is often performed to enhance the compound's stability for long-term storage. regulations.gov Several standard esterification methods can be employed for this purpose.

One common and effective method is acid-catalyzed esterification . This typically involves reacting the carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of the methyl ester. For instance, a 1.2% (w/v) solution of HCl in a methanol/water mixture can be used to facilitate this conversion. criver.com

Another widely used technique, particularly for sensitive substrates, is the use of diazomethane (CH₂N₂) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . These reagents react rapidly and cleanly with carboxylic acids at room temperature to produce the corresponding methyl esters. For example, 8,9-EET can be esterified by treatment with TMS-diazomethane in a mixture of anhydrous methanol and toluene. researchgate.net This method is advantageous due to its mild reaction conditions and high yields.

For a milder, non-acidic approach, lipase-catalyzed esterification presents a viable alternative. Immobilized lipases, such as those from Candida antarctica (Novozym 435) or Thermomyces lanuginosus (Lipozyme TL IM), can catalyze the esterification of fatty acids with methanol. researchgate.net This enzymatic method offers high specificity and avoids the harsh conditions that might compromise the epoxide ring.

Esterification MethodReagentsTypical ConditionsAdvantages
Acid-Catalyzed EsterificationMethanol, HCl or H₂SO₄Elevated temperature (e.g., 45-100°C)Cost-effective, readily available reagents
Diazomethane/TMS-diazomethaneDiazomethane or TMS-diazomethane, Methanol, TolueneRoom temperatureMild conditions, high yield, rapid reaction
Lipase-Catalyzed EsterificationMethanol, Immobilized Lipase (e.g., Novozym 435)Mild temperature (e.g., 30°C)High specificity, avoids harsh chemicals

Epoxidation Techniques for Methylated Arachidonic Acid

An alternative synthetic route involves the direct epoxidation of the double bond at the 8,9-position of arachidonic acid methyl ester. This approach requires a selective epoxidizing agent that can target the desired double bond without reacting with the other unsaturated sites in the molecule.

A prevalent method for the epoxidation of unsaturated fatty acid methyl esters is the use of peroxy acids . Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at controlled temperatures.

Alternatively, peroxy acids can be generated in situ. A common system involves the reaction of hydrogen peroxide with a carboxylic acid, such as formic acid or acetic acid, often in the presence of a catalytic amount of a strong acid like sulfuric acid. This generates performic or peracetic acid, which then acts as the epoxidizing agent. The reaction conditions, including temperature and the molar ratio of reactants, are critical for achieving high conversion rates and minimizing side reactions. For example, a molar ratio of 1:1:4 for unsaturation:formic acid:hydrogen peroxide at 50°C has been shown to be effective. regulations.gov

Epoxidation MethodEpoxidizing AgentKey Features
Direct Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)Commercially available, reliable reagent.
In situ Peroxy Acid GenerationHydrogen peroxide and Formic/Acetic acidCost-effective, reagent generated as needed.

Enzymatic Synthesis Approaches

The enzymatic synthesis of this compound primarily relies on the activity of cytochrome P450 monooxygenases, which catalyze the epoxidation of arachidonic acid. The subsequent esterification of the resulting 8,9-EET would then yield the desired methyl ester.

Cytochrome P450 Monooxygenase-Catalyzed Epoxidation of Arachidonic Acid Methyl Ester

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. mdpi.com The epoxidation of arachidonic acid by CYP enzymes is a key step in the biosynthesis of epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net

Several CYP isoforms have been identified to catalyze the epoxidation of arachidonic acid, with varying degrees of regioselectivity, leading to the formation of different EET isomers, including 8,9-EET.

CYP2J2: This isoform is highly expressed in human cardiac tissue and is a significant contributor to the epoxidation of arachidonic acid. biorxiv.org While it produces all four EET regioisomers, 11,12-EET and 14,15-EET are often the major products, with 8,9-EET being formed in smaller proportions. researchgate.net Studies have shown that in the heart, 8,9-EET can constitute about 17.1% of the total EETs produced. researchgate.net

CYP2B2: Members of the CYP2B subfamily, including rat CYP2B2, are known to metabolize arachidonic acid. Research indicates that CYP2B2 can catalyze the formation of all four regioisomeric epoxides, often in nearly equal amounts. nih.gov

CYP2C24: This rat renal isoform is involved in arachidonic acid metabolism. It has been shown to epoxidize the 11,12- and 14,15-double bonds with nearly equal efficiency, suggesting a lower relative production of 8,9-EET compared to other isoforms. osti.govnih.gov

CYP2C23: As a predominant P450 isoform in the rat kidney, CYP2C23 is an active arachidonic acid epoxygenase. osti.govnih.gov While its preferred site of epoxidation is the 11,12-double bond, it also produces 8,9-EET. osti.govnih.gov

Regioselectivity of CYP Isoforms in Arachidonic Acid Epoxidation

CYP Isoform Primary EET Products Relative 8,9-EET Formation
CYP2J2 11,12-EET, 14,15-EET Moderate
CYP2B2 All four regioisomers Approximately equal to other regioisomers
CYP2C24 11,12-EET, 14,15-EET Lower

The catalytic activity of cytochrome P450 enzymes is dependent on a specific set of cofactors and optimized reaction conditions. These in vitro reconstituted systems are essential for producing specific metabolites for research purposes.

The primary cofactor for CYP-mediated reactions is NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) . Electrons are transferred from NADPH to the P450 enzyme via NADPH-cytochrome P450 reductase (CPR) . mdpi.comuomus.edu.iq The molar ratio of P450 to CPR is a critical parameter to optimize for maximal activity.

In some cases, the activity of certain P450s can be enhanced by the inclusion of cytochrome b5 . Cytochrome b5 can act as an allosteric effector or an alternative electron donor, thereby influencing the rate and outcome of the reaction. nih.gov

The reaction mixture for in vitro P450 assays is typically buffered to a physiological pH, around 7.4, using buffers such as Tris-HCl or potassium phosphate. The incubation temperature is generally maintained at 37°C to mimic physiological conditions. To maintain the integrity and activity of these membrane-bound enzymes, lipids or detergents are often included in the reconstitution mixture.

Key Components of an Optimized CYP450 Reconstituted System

Component Function
Cytochrome P450 Isoform The specific enzyme catalyzing the epoxidation.
NADPH The primary source of reducing equivalents (electrons).
NADPH-Cytochrome P450 Reductase (CPR) Transfers electrons from NADPH to the P450.
Cytochrome b5 (optional) Can enhance the activity of certain P450s.
Buffer (e.g., Tris-HCl, pH 7.4) Maintains optimal pH for enzymatic activity.

Comparative Analysis of Enzymatic versus Chemical Synthesis Selectivity and Yield

Enzymatic synthesis, particularly using cytochrome P450 (CYP450) epoxygenases, offers a higher degree of regio- and stereoselectivity. caymanchem.comglpbio.com These enzymes can selectively oxidize arachidonic acid at a specific double bond, leading to the formation of a particular EET regioisomer. caymanchem.com While naturally producing the free acid, in vitro enzymatic systems can be engineered, and the resulting EET can be esterified to its methyl ester form. The primary advantage of enzymatic synthesis lies in its selectivity, which can lead to higher effective yields of the desired isomer and enantiomer, reducing the need for extensive purification. However, enzymatic processes can be more costly and complex to scale up compared to traditional chemical synthesis.

Below is a comparative analysis of the two synthetic approaches.

FeatureChemical SynthesisEnzymatic Synthesis
Selectivity Low regio- and stereoselectivity, producing a mixture of isomers.High regio- and stereoselectivity, favoring specific isomers. caymanchem.com
Yield Overall yield of a specific isomer can be low after purification.Potentially higher effective yield of the desired product due to high selectivity.
Reaction Conditions Often requires harsh reagents and non-physiological conditions.Occurs under mild, physiological conditions (e.g., neutral pH, aqueous solution).
Complexity Involves straightforward chemical reactions but complex purification.Can be complex to set up and optimize enzyme activity and stability.
Cost Reagents are often cheaper, but purification costs can be high.Enzymes and cofactors can be expensive, potentially increasing initial costs.

Synthesis of Stereoisomers and Analogs for Structure-Activity Studies

The biological activity of 8,9-EET is often stereospecific, making the synthesis of individual enantiomers and analogs crucial for structure-activity relationship (SAR) studies. caymanchem.com

Preparation of Enantiomeric Forms of 8,9-EET Methyl Ester

Obtaining the individual (8S,9R) and (8R,9S) enantiomers of 8,9-EET methyl ester from the racemic mixture is essential for investigating their distinct biological roles. caymanchem.com A primary method for this is chiral phase high-performance liquid chromatography (HPLC).

Chiral Phase HPLC Resolution: This technique provides a direct and efficient method for separating the enantiomers of EET methyl esters without destroying the epoxide group. nih.gov The racemic this compound is introduced into an HPLC system equipped with a chiral stationary phase.

Columns: Commercially available chiral columns, such as Chiralcel OB or Chiralcel OD, are commonly used for this separation. nih.gov

Principle: The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates. This differential interaction leads to their separation, allowing for the collection of each pure enantiomer.

This analytical and preparative technique is invaluable for obtaining the enantiomerically pure forms necessary for detailed biological evaluation. nih.gov Chemoenzymatic strategies, such as kinetic resolution using lipases, also represent a viable approach. In such a method, an enzyme would selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer of the racemic methyl ester, leaving the other unreacted, thus allowing for their separation.

Derivatization to Epoxyeicosatrienoic Acid Hydroxylated Metabolites (EHETs)

8,9-EET can be further metabolized in biological systems into hydroxylated derivatives known as Epoxyeicosatrienoic Acid Hydroxylated Metabolites (EHETs) or Hydroxy-epoxyeicosatrienoic acids. This conversion is primarily carried out by cyclooxygenase (COX) enzymes. caymanchem.com The synthesis of these metabolites is critical for confirming their structure and exploring their biological functions, such as their role in angiogenesis. nih.govresearchgate.net

Enzymatic Conversion by Cyclooxygenase (COX): (±)8(9)-EET is a known substrate for both COX-1 and COX-2. caymanchem.com These enzymes introduce a hydroxyl group into the EET molecule.

Reaction: Incubation of 8,9-EET with a COX enzyme (e.g., ovine COX-2) in a laboratory setting leads to the formation of specific EHETs.

Products: The main products formed from 8,9-EET are 11-hydroxy-8,9-epoxyeicosatrienoic acid (8,9,11-EHET) and 15-hydroxy-8,9-epoxyeicosatrienoic acid (8,9,15-EHET). researchgate.net

Synthetic Confirmation: The structures of these biosynthesized metabolites have been confirmed through total chemical synthesis, allowing for further investigation into their biological activities. nih.gov

This derivatization highlights a significant metabolic pathway for EETs and provides access to novel, biologically active lipid mediators for further study. researchgate.net

Metabolism and Biotransformation Pathways of ± 8 9 Eet and Its Methyl Ester

Enzymatic Hydrolysis and De-esterification

Conversion of (±)8(9)-EET Methyl Ester to Free Acid (±)8(9)-EET

This compound serves as a more stable, esterified version of (±)8(9)-EET, suitable for long-term storage. glpbio.comcaymanchem.com For the compound to become biologically active, it must be converted to its free acid form, (±)8(9)-EET. This de-esterification is accomplished through enzymatic hydrolysis. Carboxylesterases are enzymes capable of catalyzing this reaction, cleaving the methyl ester group to yield the free carboxylic acid. nih.govescholarship.org This conversion is a critical prerequisite for the subsequent metabolic pathways and for the molecule to exert its biological functions.

Soluble Epoxide Hydrolase (sEH)-Mediated Metabolism

The primary pathway for the termination of EET activity is through hydration of the epoxide by soluble epoxide hydrolase (sEH). nih.govresearchgate.net This enzyme is widely distributed in various tissues and converts the epoxide into a diol, significantly altering its biological properties. nih.govjci.org

Formation of Dihydroxyeicosatrienoic Acids (DHETs) from (±)8(9)-EET

Soluble epoxide hydrolase catalyzes the addition of a water molecule across the epoxide ring of 8,9-EET. This enzymatic hydration results in the formation of the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). wikipedia.orgreactome.org The conversion of EETs to DHETs is generally considered a deactivation step, as the resulting diols are typically less biologically active than their parent epoxides. nih.govnih.govhmdb.ca

Stereoselective Aspects of sEH-Catalyzed Hydration

The hydration of 8,9-EET by sEH is a stereoselective process. Research has demonstrated that the enzyme preferentially metabolizes specific enantiomers of 8,9-EET. Specifically, sEH exhibits a higher rate of catalytic turnover for the 8(S),9(R)-EET enantiomer compared to its antipode, 8(R),9(S)-EET. nih.govepa.gov This enantioselectivity is a key determinant in the differential metabolism and, consequently, the biological half-life of the individual 8,9-EET enantiomers. Furthermore, for both enantiomers of 8,9-EET, the enzymatic addition of water occurs with high regioselectivity, happening predominantly at the C9 position of the epoxide. epa.gov

Stereoselectivity of sEH-Catalyzed Hydration of 8,9-EET
EnantiomerRelative Rate of sEH MetabolismSite of Water Addition
8(S),9(R)-EETHighPredominantly at C9
8(R),9(S)-EETLowPredominantly at C9

Cyclooxygenase (COX) Metabolism of (±)8(9)-EET

In addition to hydration by sEH, (±)8(9)-EET can also serve as a substrate for cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2. caymanchem.com This metabolic pathway leads to the formation of novel hydroxylated metabolites, which possess their own distinct biological activities.

Regio- and Stereoselective Hydroxylation by COX-1 and COX-2

Both COX-1 and COX-2 catalyze the hydroxylation of 8,9-EET, producing epoxy hydroxyeicosatrienoic acids (EHETs), also referred to as hydroxy-EETs (HEETs). nih.govescholarship.org The primary products of this reaction are 11-hydroxy-8,9-EET (8,9,11-EHET) and 15-hydroxy-8,9-EET. nih.govnih.gov

The hydroxylation process is both regio- and stereoselective, with outcomes differing between the two COX isoforms and the specific enantiomer of 8,9-EET being metabolized. escholarship.org

COX-1 Metabolism : The reaction of COX-1 with the 8(S),9(R)-EET enantiomer is highly selective, resulting almost exclusively in the formation of 8(S),9(R),11(R)-EHET. escholarship.org When metabolizing the 8(R),9(S)-EET enantiomer, COX-1 produces 8(R),9(S),11(R)-EHET as the major product, with smaller, similar amounts of the 8(R),9(S),15(R)-EHET and 8(R),9(S),15(S)-EHET isomers. escholarship.org

COX-2 Metabolism : COX-2 also exhibits a preference for hydroxylating the C11 position, and its reaction is more regioselective with the 8(S),9(R)-EET enantiomer compared to the 8(R),9(S)-EET enantiomer. nih.gov However, unlike COX-1, the enzymatic hydroxylation of 8(S),9(R)-EET by COX-2 yields noticeable quantities of 8(S),9(R),15(R)-EHET and 8(S),9(R),15(S)-EHET in addition to the primary 11-hydroxy product. escholarship.org

Summary of Regio- and Stereoselective Hydroxylation of 8,9-EET by COX Isoforms
EnzymeSubstrate (Enantiomer)Major Product(s)Minor Product(s)
COX-18(S),9(R)-EET8(S),9(R),11(R)-EHET-
8(R),9(S)-EET8(R),9(S),11(R)-EHET8(R),9(S),15(R)-EHET and 8(R),9(S),15(S)-EHET
COX-28(S),9(R)-EET8(S),9(R),11(R)-EHET8(S),9(R),15(R)-EHET and 8(S),9(R),15(S)-EHET
8(R),9(S)-EETForms both 11- and 15-EHET products

Identification and Characterization of Epoxy Hydroxyeicosatrienoic Acid (EHET) Metabolites (e.g., 8,9,11-EHET, 8,9,15-EHET)

A significant alternative metabolic pathway for 8,9-EET involves oxidation by cyclooxygenase (COX) enzymes, leading to the formation of various epoxy hydroxyeicosatrienoic acid (EHET) metabolites. caymanchem.com This conversion has been demonstrated with COX isoforms from human platelets and ram seminal vesicles. nih.gov The metabolism is both regiospecific and enantioselective, meaning the specific products formed depend on the stereochemistry of the 8,9-EET enantiomer. nih.govescholarship.org

Research has shown that the 8(S),9(R)-EET enantiomer is metabolized by COX-1 almost exclusively into 11(R)-hydroxy-8(S),9(R)-epoxyeicosatrienoic acid (8,9,11-EHET). nih.govescholarship.org Conversely, the 8(R),9(S)-EET enantiomer serves as a substrate for the formation of both C-11 and C-15 hydroxylated metabolites. nih.gov Specifically, COX-1 action on 8(R),9(S)-EET yields 8(R),9(S),11(R)-EHET as the primary product, with smaller, similar amounts of 8(R),9(S),15(R)-EHET and 8(R),9(S),15(S)-EHET. escholarship.org

The COX-2 enzyme also metabolizes 8,9-EET enantiomers, although with slightly different selectivity. While the hydroxylation of 8(S),9(R)-EET by COX-2 is still highly regioselective for the C-11 position, it also produces noticeable quantities of 8(S),9(R),15(R)-EHET and 8(S),9(R),15(S)-EHET. escholarship.org The induction of COX-2 in endothelial cells has been specifically linked to the conversion of 8,9-EET into 8,9,11-EHET, which then contributes to angiogenic processes by up-regulating the vascular endothelial growth factor receptor (VEGFR). researchgate.net

Table 1: Cyclooxygenase-Mediated Metabolites of 8,9-EET Enantiomers
Substrate (8,9-EET Enantiomer)EnzymeMajor Metabolite(s)Minor Metabolite(s)Reference
8(S),9(R)-EETCOX-18(S),9(R),11(R)-EHETNone reported nih.govescholarship.org
8(R),9(S)-EETCOX-18(R),9(S),11(R)-EHET8(R),9(S),15(R)-EHET, 8(R),9(S),15(S)-EHET escholarship.org
8(S),9(R)-EETCOX-28(S),9(R),11(R)-EHET8(S),9(R),15(R)-EHET, 8(S),9(R),15(S)-EHET escholarship.org
8(R),9(S)-EETCOX-2Forms both 11- and 15-hydroxylated products escholarship.org

Other Metabolic Fates and Cellular Incorporation

Beyond direct hydroxylation, the biotransformation of (±)8(9)-EET includes other oxidative pathways and significant interaction with cellular lipid structures, which serve to compartmentalize and potentially store this signaling molecule.

Potential for Further Oxidative Metabolism by Other Enzyme Systems

(±)8(9)-EET is a substrate for further oxidative metabolism by enzymes other than sEH and COX. Cytochrome P450 enzymes, the same class of enzymes responsible for the initial formation of EETs from arachidonic acid, can also further metabolize them. escholarship.org This can lead to the creation of products such as diepoxyeicosadienoic acids and other hydroxyepoxyeicosatrienoic acids. escholarship.org

Additionally, EETs can undergo β-oxidation, a metabolic process that shortens the fatty acid chain. nih.govnih.gov For instance, studies with the 11,12-EET regioisomer have shown its conversion to a shorter chain epoxide, 7,8-dihydroxy-hexadecadienoic acid, in vascular smooth muscle cells. nih.govahajournals.org This suggests that 8,9-EET could be similarly metabolized to shorter chain epoxides, representing another pathway that modifies its structure and potential activity. nih.gov Chain elongation to form 22-carbon derivatives that are then incorporated into phospholipids is another documented metabolic fate for EETs. physiology.orgfrontiersin.org

Incorporation into Complex Cellular Lipids and Phospholipids

A crucial aspect of 8,9-EET's cellular life cycle is its rapid incorporation into the phospholipid membranes of cells. physiology.orgnih.govphysiology.org This process is not merely for degradation but is thought to represent a mechanism for storage, signal termination, and regulation of intracellular concentrations. nih.govfrontiersin.org EETs are primarily esterified into the sn-2 position of phospholipids, from which they can be released by the action of phospholipase A2, similar to arachidonic acid. physiology.orgresearchgate.net

Studies comparing different EET regioisomers in rat brain cortical astrocytes revealed that 8,9-EET was incorporated more readily than 14,15-EET. nih.gov In these cells, 8,9-EET was found to be exclusively incorporated into phosphatidylcholine (PC). This contrasts with 14,15-EET, which was distributed more broadly among neutral lipids, phosphatidylcholine, phosphatidylinositol (PI), and phosphatidylethanolamine. nih.gov The incorporation of EETs into membrane phospholipids can create an intracellular storage pool, available for immediate release upon cellular activation. nih.gov This dynamic process of incorporation and release suggests that EET-containing phospholipids may have direct signaling roles or serve to buffer the concentration of free, active EETs within the cell. nih.govnih.gov

Table 2: Cellular Incorporation and Distribution of EETs
EET RegioisomerCell TypePrimary Phospholipid Class for IncorporationReference
8,9-EETRat Brain Cortical AstrocytesPhosphatidylcholine (exclusive) nih.gov
14,15-EETMastocytoma CellsPhosphatidylethanolamine > Phosphatidylcholine > Phosphatidylinositol nih.govcapes.gov.br
General EETsEndothelial CellsAcylated at sn-2 position of phospholipids frontiersin.orgresearchgate.net

Pre Clinical Biological Roles and Functional Studies in Model Systems

Vascular and Cardiovascular System Research

Epoxyeicosatrienoic acids (EETs) are recognized as important regulators of vascular tone and homeostasis. nih.gov They are considered a type of endothelium-derived hyperpolarizing factor (EDHF), which are substances released from the vascular endothelium that cause relaxation in the underlying vascular smooth muscle cells, thereby influencing blood flow and pressure. nih.govwikipedia.org

Modulation of Vascular Tone and Endothelial Function in Isolated Vessel Preparations

In isolated vessel studies, 8,9-EET has been shown to influence vascular tone, primarily by inducing hyperpolarization of cell membranes. nih.gov This effect is a key mechanism of EDHFs. nih.gov The hyperpolarization leads to the relaxation of vascular smooth muscle, a critical component of vasodilation. wikipedia.org EETs, including the 8,9-regioisomer, achieve this by activating large-conductance, calcium-activated potassium channels (BKCa) on smooth muscle cells. nih.gov

However, the effect of 8,9-EET can vary depending on the specific vascular bed being studied. For instance, in studies using porcine coronary arterial rings, 8,9-EET and its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (DHET), produced minimal to no significant relaxation compared to other EET regioisomers like 11,12-EET and 14,15-EET. ahajournals.org

Effects on Vasodilation in Specific Vascular Beds (e.g., Coronary, Renal, Cerebral Arteries)

The vasodilatory action of 8,9-EET is highly dependent on the vascular location, with differing effects observed in coronary, renal, and pulmonary arteries.

Coronary Arteries: In bovine and canine coronary arteries, all four EET regioisomers, including 8,9-EET, have been found to be equipotent in causing relaxation. nih.gov Further studies confirmed that 8,9-EET is a potent vasodilator in canine coronary arterioles. ahajournals.org

Renal Arteries: The effect of 8,9-EET in the renal vasculature is more complex. In the rat kidney, 8,9-EET can be metabolized by cyclooxygenase (COX) enzymes into metabolites that cause vasoconstriction in pre-glomerular vessels. nih.gov Specifically, the (8S,9R)-EET enantiomer was found to reduce the glomerular filtration rate through this COX-dependent vasoconstriction mechanism. caymanchem.com

Pulmonary Arteries: In contrast to its effects in many other vascular beds, 8,9-EET has been reported to increase constriction in pulmonary arteries. nih.gov

Vascular BedSpecies/ModelObserved Effect of 8,9-EETCitation
Coronary Arteries Bovine, CanineVasorelaxation nih.gov
Coronary Arterioles CaninePotent Vasodilation ahajournals.org
Renal (Pre-glomerular) Vessels RatVasoconstriction (via COX metabolites) caymanchem.comnih.gov
Pulmonary Arteries Not SpecifiedIncreased Constriction nih.gov

Inflammation and Immunomodulation Studies

Beyond their vascular effects, EETs, including 8,9-EET, exhibit significant anti-inflammatory and immunomodulatory properties. pnas.orgresearchgate.net These actions are primarily mediated through the modulation of key inflammatory signaling pathways and the production of cytokines. mdpi.com

Anti-inflammatory Mechanisms in Cellular and Animal Models

A primary anti-inflammatory mechanism of 8,9-EET involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. pnas.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

Inhibition of NF-κB: In cellular models, 8,9-EET has been shown to inhibit NF-κB reporter gene activity in HEK293 cells and attenuate the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB in B lymphocytes. nih.govplos.org This inhibition prevents the transcription of genes involved in the inflammatory response. pnas.org

Activation of PPARs: The anti-inflammatory effects of 8,9-EET may also be mediated by peroxisome proliferator-activated receptors (PPARs). nih.gov Studies have shown that (±)8(9)-EET activates PPARα and that the inhibition of NF-κB can occur through both PPARα-dependent and -independent mechanisms. caymanchem.com Some research suggests the anti-inflammatory effect is mediated by inhibiting NF-κB activation via PPARγ. mdpi.com

Immunomodulation of B-cells: In addition to its effects on innate inflammatory pathways, 8,9-EET has been found to modulate adaptive immunity. It significantly inhibited B-cell proliferation, survival, and differentiation into antibody-producing plasma cells in mouse models. plos.org

Modulation of Pro-inflammatory Cytokine Production

Consistent with its inhibition of the NF-κB pathway, 8,9-EET has been demonstrated to suppress the production of pro-inflammatory cytokines in cellular models.

In studies using the human monocytic THP-1 cell line, 8,9-EET inhibited the basal production and secretion of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. nih.govnih.gov One study reported that 8,9-EET inhibited basal TNF secretion by approximately 90%. nih.gov This demonstrates a direct modulatory effect on the output of inflammatory mediators from immune cells.

Cell Line/ModelInflammatory MediatorObserved Effect of 8,9-EETCitation
THP-1 Human Monocytes TNF-α (basal production)Inhibition nih.govnih.gov
HEK293 Cells NF-κB (reporter activity)Inhibition nih.gov
Mouse B Lymphocytes NF-κB (nuclear translocation)Attenuation plos.org

Angiogenesis and Cell Proliferation Research

Pro-angiogenic Effects in in vivo Animal Models

(±)8(9)-EET has been identified as a potent pro-angiogenic lipid in animal models. Studies using subcutaneous sponge models in mice have demonstrated that 8,9-EET, along with 5,6-EET, powerfully stimulates de novo vascularization nih.gov. These specific regioisomers promote endothelial cell migration and the formation of capillary-like structures, which are crucial events in angiogenesis nih.gov.

The angiogenic activity of 8,9-EET is linked to the activation of the ERK and PI3K signaling pathways nih.gov. Furthermore, the neo-vascularization effects of 8,9-EET are significantly enhanced when co-administered with an inhibitor of soluble epoxide hydrolase (sEH), the enzyme responsible for its degradation. This suggests that stabilizing the compound by preventing its metabolic inactivation boosts its angiogenic potential nih.gov. Research has also shown that the angiogenic response to 8,9-EET can be enhanced by its metabolism via the COX-2 enzyme into 11-hydroxy-8,9-EET (8,9,11-EHET), which was identified as an angiogenic factor in an in vivo mouse Matrigel model nih.govnih.gov.

Table 1: Summary of Pro-angiogenic Effects of 8,9-EET in Animal Models
Model SystemKey FindingsAssociated Pathways/MetabolitesReference
Subcutaneous sponge model in mice8,9-EET is a powerful and selective pro-angiogenic lipid.ERK and PI3K activation nih.gov
Subcutaneous sponge model in miceAngiogenic effects are enhanced by co-administration with a soluble epoxide hydrolase inhibitor.Reduced EET metabolism nih.gov
In vivo mouse Matrigel modelThe COX-2 metabolite of 8,9-EET, 8,9,11-EHET, is angiogenic.COX-2 metabolism nih.govnih.gov

Neurobiological and Tissue Regeneration Studies

Influence on Axonal Growth in Neuronal Cell Cultures

The role of epoxyeicosatrienoic acids (EETs) in neuronal development has been a subject of focused investigation. While a mixture of EET regioisomers was found to increase axonal length in a concentration-dependent manner in cultured sensory neurons, this effect was not universal across all isomers frontiersin.org.

Detailed morphometric analyses revealed that 14,15-EET was the primary driver of this axon-promoting activity. In contrast, studies on purified preparations showed that 8,9-EET, at concentrations ranging from 0.01 to 0.3 μM, had no significant effect on axon outgrowth in dorsal root ganglion (DRG) cultures when administered alone pnas.org.

However, the biological activity of 8,9-EET on axonal growth appears to be regulated by its metabolic stability. When 8,9-EET was co-administered with a pharmacological inhibitor of soluble epoxide hydrolase (sEH), a significant enhancement in axonal growth was observed pnas.org. This suggests that by preventing the rapid degradation of 8,9-EET, its axon-promoting capabilities can be unmasked. This potentiation by sEH inhibitors indicates that the local concentration and lifespan of the compound are critical factors in its neurobiological function frontiersin.orgpnas.org.

Table 2: Effect of 8,9-EET on Axonal Growth in Neuronal Cell Cultures
CompoundConditionEffect on Axonal GrowthReference
8,9-EETAdministered aloneNo significant effect pnas.org
8,9-EETCo-administered with sEH inhibitorSignificantly enhanced axonal growth pnas.org
14,15-EETAdministered aloneSignificantly enhanced axonal growth frontiersin.orgpnas.org
Mixture of EET-methyl estersAdministered aloneConcentration-dependent increase in axonal growth frontiersin.org

Neuroprotective Properties in Experimental Ischemic Models

The epoxyeicosatrienoic acid family is recognized for its neuroprotective effects in the central nervous system. These compounds are known to mitigate brain injury by increasing cerebral blood flow, reducing neuroinflammation, and inhibiting neuronal apoptosis nih.gov. While much of the specific research into neuroprotection against ischemic stroke has focused on the 14,15-EET and 11,12-EET regioisomers, which are more abundant in brain tissue, evidence suggests a broader role for the EET class frontiersin.org.

Following traumatic brain injury, an experimental model with pathological similarities to ischemic injury, plasma levels of all four EET regioisomers, including 8,9-EET, were found to be elevated pnas.org. Studies have shown that modulating the primary metabolic pathway of EETs via the soluble epoxide hydrolase (sEH) enzyme can impact neurological outcomes. Specifically, inhibiting sEH, which increases the bioavailability of all EETs, has been linked to neuroprotective effects nih.govpnas.org. This provides indirect evidence for the contribution of 8,9-EET to the protective mechanisms observed in response to brain injury.

Role in Tissue Regeneration Processes (e.g., liver, kidney, lung, wound healing)

Endothelial-derived EETs play a crucial role in promoting the regeneration of various organs and tissues. Following partial hepatectomy in animal models, plasma levels of 8,9-EET, along with other isomers, are significantly elevated, coinciding with the regenerative process nih.gov.

Studies utilizing both genetic and pharmacological approaches have demonstrated that EETs are central to accelerating tissue growth. The administration of synthetic EETs has been shown to promote liver regeneration, kidney compensatory growth following nephrectomy, and lung compensatory growth after pneumonectomy nih.gov. Conversely, lowering the levels of endogenous EETs delays these regenerative processes. This highlights the importance of the cytochrome P450-epoxygenase pathway in normal tissue repair and homeostasis nih.gov. In addition to organ regeneration, EETs have been shown to accelerate wound healing, further underscoring their broad pro-regenerative capabilities nih.govresearchgate.net.

Table 3: Role of EETs in Tissue Regeneration
Tissue/ProcessEffect of Elevated EETsExperimental EvidenceReference
Liver RegenerationAcceleratedElevated plasma EETs (including 8,9-EET) post-hepatectomy; exogenous EETs promote regeneration. nih.govnih.gov
Kidney Compensatory GrowthAcceleratedExogenous EETs stimulate growth post-nephrectomy. nih.gov
Lung Compensatory GrowthAcceleratedExogenous EETs stimulate growth post-pneumonectomy. nih.gov
Wound HealingAcceleratedEndothelial-derived EETs promote wound repair. nih.gov

Other Physiological Systemic and Cellular Impacts

Modulation of Platelet Aggregation

(±)8(9)-EET is involved in the regulation of hemostasis through its effects on platelets. Along with 11,12-EET and 14,15-EET, 8,9-EET has anti-platelet aggregation properties sigmaaldrich.com. The mechanism underlying this effect involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels on the platelet membrane. This channel activation leads to membrane hyperpolarization, which in turn inhibits platelet adhesion to endothelial cells and subsequent aggregation sigmaaldrich.com. By preventing platelet activation and thrombus formation, 8,9-EET contributes to the maintenance of vascular homeostasis and may reduce thrombotic events associated with cardiovascular diseases sigmaaldrich.com.

Effects on Cellular Apoptosis

Direct preclinical research focusing specifically on the effects of (±)8(9)-EET methyl ester on cellular apoptosis is limited in publicly available scientific literature. The methyl ester is recognized as a more stable form of its parent compound, (±)8(9)-epoxyeicosatrienoic acid ((±)8(9)-EET), and is often used for long-term storage as it can be readily hydrolyzed to the biologically active free acid form when needed glpbio.com. The majority of functional studies on apoptosis have been conducted using the free acid, (±)8(9)-EET, and its structural analogs. These studies reveal that the influence of these compounds on apoptotic processes is highly dependent on the specific cell type being investigated.

Research on pulmonary artery smooth muscle cells (PASMCs) found that the native form of 8,9-EET did not protect these cells from apoptosis induced by starvation nih.gov. However, a structural analog, 8,9-epoxy-eicos-11(Z)-enoic acid, demonstrated significant anti-apoptotic effects in this cell model nih.govnih.gov. This protective role was shown to be mediated, at least in part, through the Rho-kinase (ROCK) pathway nih.govnih.govresearchgate.net. Blocking the ROCK pathway with inhibitors such as Y-27632 or HA-1077 reversed the protective effects of the 8,9-EET analog nih.govnih.gov.

In contrast to the findings in PASMCs, native 8,9-EET does exhibit protective effects in other cell types. For instance, it protects pulmonary artery endothelial cells (PAECs) from starvation-induced apoptosis, a scenario where the aforementioned 8,9-EET analog was ineffective nih.govnih.gov. This highlights the cell-specific nature of the apoptotic response to different EETs. Epoxyeicosatrienoic acids are also generally known to inhibit apoptosis in cardiomyocytes nih.govnih.gov.

The mechanism by which the 8,9-EET analog protects PASMCs involves the mitochondrial-dependent apoptosis pathway nih.govnih.gov. Treatment with the analog led to several key changes in apoptotic markers in serum-deprived PASMCs:

Increased Bcl-2 Expression: The expression of the anti-apoptotic protein Bcl-2 was increased nih.govnih.gov.

Suppressed Bax Expression: The expression of the pro-apoptotic protein Bax was suppressed nih.govnih.gov.

Preservation of Mitochondrial Membrane Potential: The analog prevented the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic cascade nih.govnih.gov.

Reduced Caspase Activation: The activation of initiator caspase-9 and executioner caspase-3 was decreased, leading to a reduction in TUNEL-positive cells and nuclear condensation nih.govnih.gov.

These effects were concentration- and time-dependent and were abrogated by the presence of ROCK pathway inhibitors, confirming the pathway's central role in mediating the analog's anti-apoptotic effects nih.gov.

Research Findings on the Effects of 8,9-EET and its Analog on Apoptosis

Compound TestedModel SystemApoptotic StimulusKey FindingsEffect on Apoptotic Markers
8,9-epoxy-eicos-11(Z)-enoic acid (8,9-EET analog)Pulmonary Artery Smooth Muscle Cells (PASMCs)Serum Deprivation (Starvation)Protects against apoptosis via the Rho-kinase (ROCK) pathway. nih.govnih.gov
  • ↓ Caspase-3 activation nih.govnih.gov
  • ↓ Caspase-9 activation nih.govnih.gov
  • ↑ Bcl-2 expression nih.govnih.gov
  • ↓ Bax expression nih.govnih.gov
  • Prevents mitochondrial membrane depolarization nih.govnih.gov
  • ↓ TUNEL-positive cells nih.govnih.gov
  • 8,9-EET (native)Pulmonary Artery Smooth Muscle Cells (PASMCs)Serum Deprivation (Starvation)Not effective in protecting from apoptosis. nih.govNo significant survival benefit observed. nih.gov
    8,9-EET (native)Pulmonary Artery Endothelial Cells (PAECs)Serum Deprivation (Starvation)Protects against apoptosis. nih.govnih.govIncreased cell survival. nih.gov
    8,9-epoxy-eicos-11(Z)-enoic acid (8,9-EET analog)Pulmonary Artery Endothelial Cells (PAECs)Serum Deprivation (Starvation)Not effective in protecting from apoptosis. nih.govNo significant survival benefit observed. nih.gov

    Analytical Methodologies for Detection and Quantification of ± 8 9 Eet Methyl Ester and Its Metabolites

    Chromatographic Techniques

    Chromatography is an essential first step to separate (±)8(9)-EET and its related compounds from other lipids and isomers present in biological extracts. The choice between liquid and gas chromatography typically depends on the volatility of the analyte and the desired resolution.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of eicosanoids. springernature.com Reversed-phase HPLC is commonly employed to separate EET and DHET regioisomers. For instance, a method for analyzing an EET mimetic involved reverse-phase separation on an HPLC column using a gradient of acetonitrile with 0.1% acetic acid against water with 0.1% acetic acid. researchgate.net

    For more complex separations, such as distinguishing between enantiomers which can have different biological activities, chiral liquid chromatography is necessary. nih.govcaymanchem.com One study reported the successful separation of EET enantiomers as their pentafluorobenzyl (PFB) ester derivatives using a chiral column. The retention times for the derivatives of the 8,9-EET enantiomers were 7.9 minutes for 8(S),9(R)-EET-PFB and 8.4 minutes for 8(R),9(S)-EET-PFB. nih.gov The methyl ester form, (±)8(9)-EET methyl ester, is more stable for long-term storage and can be hydrolyzed to the free acid prior to analysis. caymanchem.comglpbio.com Preparative reverse-phase HPLC has also been used to separate diastereomeric mixtures of synthetic 11-hydroxy-8,9-EET methyl ester metabolites. nih.gov

    Table 1: Example of Chiral HPLC Retention Times for 8,9-EET Enantiomer Derivatives

    CompoundRetention Time (minutes)
    8(S),9(R)-EET-PFB7.9
    8(R),9(S)-EET-PFB8.4

    Data sourced from a study on chiral analysis of EETs. nih.gov

    Gas Chromatography (GC) is another powerful separation technique, but it is suitable only for analytes that are volatile and thermally stable. Eicosanoids like 8,9-EET are not naturally volatile due to their polar carboxylic acid group. Therefore, chemical derivatization is required to convert them into more volatile and less polar derivatives before GC analysis. Common derivatization procedures include esterification of the carboxyl group (e.g., to form a methyl or PFB ester) and conversion of hydroxyl groups to trimethylsilyl (TMS) ethers. While specific protocols for this compound are not detailed in the provided research, the general principle of derivatization is a prerequisite for GC-based analysis of eicosanoids.

    Mass Spectrometry (MS) Applications

    Mass Spectrometry (MS) is the definitive method for the detection and quantification of eicosanoids due to its exceptional sensitivity and selectivity. It is almost always coupled with a chromatographic separation technique.

    Following separation by GC, the derivatized analytes enter the mass spectrometer. In GC-MS, identification is achieved by comparing both the retention time of the analyte peak and its mass spectrum (the pattern of fragment ions produced upon ionization) with those of an authentic standard. Quantification is performed by measuring the area of a specific ion peak and comparing it to the response of a co-analyzed internal standard, often an isotopically labeled version of the analyte.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for eicosanoid analysis, offering high sensitivity and specificity for quantifying analytes in complex biological samples like plasma, tissues, and cell cultures. springernature.comnih.gov This method allows for the simultaneous measurement of multiple EET and DHET regioisomers. nih.gov

    Sample preparation is a critical step and typically involves extraction from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov To measure the total amount of 8,9-EET (both free and esterified), samples undergo saponification (alkaline hydrolysis) to release the fatty acids from their ester linkages. nih.gov

    The LC-MS/MS system provides robust and sensitive quantification, often with limits of quantification (LOQ) in the sub-ng/mL range. One validated method for human plasma reported an LOQ of 0.5 ng/mL for EETs and 0.25 ng/mL for DHETs. nih.gov This level of sensitivity is essential due to the very low physiological concentrations of these lipid mediators. nih.gov

    Table 2: Performance Characteristics of an LC-MS/MS Method for EET and DHET Quantification in Human Plasma

    Analyte ClassLimit of Quantification (LOQ)Intra- and Inter-Assay Variation
    EETs (e.g., 8,9-EET)0.5 ng/mL1.6% to 13.2%
    DHETs (e.g., 8,9-DHET)0.25 ng/mL1.6% to 13.2%

    Data from a validated method for regioisomer analysis in human plasma. nih.gov

    The use of stable isotope-labeled (SIL) internal standards is fundamental to achieving accurate and precise quantification in mass spectrometry-based assays. musechem.com This approach, known as stable isotope dilution, is considered the gold standard for quantitative bioanalysis. nih.gov An ideal internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H) or carbon-13 (¹³C). nih.govscience.gov

    A known amount of the SIL standard (e.g., [¹³C₂₀]-EET or a deuterated analog) is added to the sample at the very beginning of the workflow. nih.govnih.gov This standard experiences the same conditions and potential for loss as the endogenous analyte during all subsequent steps, including extraction, derivatization, and injection. musechem.comnist.gov Because the SIL standard is chemically identical to the analyte but has a different mass, the mass spectrometer can distinguish between the two. waters.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the SIL standard, any variations in sample handling or instrument response are effectively cancelled out, leading to highly reliable and reproducible results. nih.govmusechem.com

    Analysis of Fragmentation Patterns for Structural Elucidation

    Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of this compound. The analysis of fragmentation patterns generated during mass spectrometric analysis provides valuable information about the molecule's structure, including the position of the epoxide ring.

    When the methyl ester of 8,9-EET is subjected to ionization, it forms a molecular ion (M+) that is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The identification of epoxide regioisomers of arachidonic acid (EETs) as methyl esters can be challenging because they often coelute during chromatography and exhibit similar mass spectra. nih.gov However, specific fragmentation patterns can aid in their differentiation.

    For 8,9-EET, a characteristic fragmentation pathway involves the cleavage of the epoxide moiety. nih.gov This provides diagnostic ions that help to pinpoint the location of the epoxide at the C8-C9 position. The fragmentation of the ester group is also observed. In electron ionization (EI), fatty acid methyl esters can produce fragment ions resulting from cleavages adjacent to functional groups. libretexts.orgmiamioh.edu Tandem mass spectrometry (MS/MS) experiments are particularly useful, where the molecular ion (or a specific precursor ion) is selected and fragmented to produce a spectrum of product ions. For the [M+H]+ precursor ion of 8(9)-EET methyl ester (precursor m/z 335.2), significant product ions are observed at m/z 317.2 and 303.2. nih.gov

    Derivatization can be employed to enhance sensitivity and produce more structurally informative fragments. For instance, analysis of EETs as pentafluorobenzyl esters can yield diagnostic spectra under electron ionization mass spectrometry that help indicate the epoxide position. nih.gov

    Table 1: Characteristic Mass Spectrometry Fragments for 8(9)-EET Methyl Ester
    Precursor Ion (m/z)Product Ion (m/z)Proposed Identity/Origin
    335.2 ([M+H]+)317.2Loss of H₂O (water)
    335.2 ([M+H]+)303.2Loss of CH₃OH (methanol)
    VariableVariableCleavage at the epoxide ring

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural characterization of this compound. Unlike mass spectrometry, which provides information on mass-to-charge ratios and fragmentation, NMR provides detailed insights into the molecular framework, including the connectivity of atoms and their spatial relationships. This is critical for confirming the precise structure, including stereochemistry and the geometry of double bonds.

    Confirmation of Stereochemistry and Double Bond Configurations

    NMR spectroscopy is particularly powerful for confirming the configuration of the three double bonds and the relative stereochemistry of the epoxide ring in the this compound molecule.

    The configuration of the double bonds (cis or Z) is determined by analyzing the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum. researchgate.net For a Z-configured double bond, the coupling constant between the two vinyl protons is typically in the range of 10-12 Hz, whereas for an E-configured (trans) double bond, the J-value is larger, around 14-16 Hz. researchgate.net Selective homonuclear decoupling experiments can be used to simplify complex spectra and accurately measure these coupling constants. bohrium.com

    The chemical shifts of the protons and carbons associated with the epoxide ring provide information about its local electronic environment. For the epoxide protons in 8,9-EET, these signals typically appear in a distinct region of the ¹H NMR spectrum. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the epoxide protons, confirming whether they are on the same side (cis) or opposite sides (trans) of the carbon backbone.

    Table 2: Typical ¹H NMR Coupling Constants for Alkene Geometries
    Double Bond ConfigurationTypical Coupling Constant (J) Range (Hz)
    Z (cis)~11 Hz
    E (trans)~15 Hz

    Structural Characterization of Synthetic Intermediates and Metabolites

    NMR is a vital tool during the chemical synthesis of this compound for characterizing intermediates and confirming the success of each reaction step. By acquiring ¹H and ¹³C NMR spectra at each stage, chemists can verify that the desired transformations have occurred, such as the introduction of double bonds or the formation of the epoxide ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish proton-proton and proton-carbon correlations, respectively, allowing for a complete assignment of the molecular structure. york.ac.uk

    Similarly, when studying the metabolism of this compound, NMR is used to identify the structure of its metabolites. The primary metabolic pathway for EETs is hydration by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov NMR analysis of these metabolites would show the disappearance of the epoxide signals and the appearance of new signals corresponding to the hydroxyl groups and the protons on the carbons to which they are attached. This allows for the precise determination of the structure of the resulting diol. Analysis of lipid oxidation products by NMR is a well-established field that provides the foundation for these characterizations. acs.org

    Future Research Directions and Translational Perspectives in Pre Clinical Discovery

    Elucidating the Putative High-Affinity EET Receptor

    A paramount challenge in the field is the definitive identification of the high-affinity receptor that mediates the potent biological effects of EETs. acs.orgacs.orgresearchgate.net While physiological responses at nanomolar and even picomolar concentrations strongly suggest the existence of such a receptor, its molecular identity has remained elusive. acs.orgpnas.org Extensive research points toward a G-protein coupled receptor (GPCR) of approximately 47 kDa, likely coupled to a Gsα subunit, which would be responsible for many of the vasodilatory and anti-inflammatory effects attributed to EETs. acs.orgnih.gov The successful identification of this receptor is a critical step, as it would unlock opportunities for targeted drug design and a deeper understanding of EET signaling pathways.

    Approaches to Receptor Identification and Characterization

    The persistent challenge of identifying the EET receptor necessitates a multifaceted approach that combines classical biochemical methods with modern screening technologies. Past efforts, including high-throughput screening of hundreds of known and orphan GPCRs, have yet to yield the high-affinity target. acs.orgnih.gov Future strategies should build upon these efforts with refined and innovative techniques.

    One promising method is photoaffinity labeling . This technique has already been used to identify a 47 kDa protein in vascular and U937 cell membranes that binds a 14,15-EET-based photoaffinity probe. nih.govnih.gov The labeling of this protein was competitively inhibited by 8,9-EET, suggesting it may be a common high-affinity receptor for multiple EET regioisomers. nih.gov Synthesizing a specific photoaffinity probe for 8,9-EET could provide more direct evidence and facilitate the isolation and sequencing of this candidate protein.

    Another critical direction involves leveraging advances in functional screening and bioinformatics . Rather than broad, untargeted screens, future studies could focus on cells and tissues known to be highly responsive to 8,9-EET. RNA sequencing of these responsive cell lines versus non-responsive ones can help identify uniquely expressed GPCRs that can then be prioritized for functional testing. pnas.org Furthermore, drawing parallels from the successful identification of other lipid receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1), could provide a valuable roadmap for discovering the EET receptor. acs.orgacs.orgresearchgate.net

    Approach Description Key Considerations References
    Photoaffinity LabelingUtilizes a photo-reactive EET analog to covalently bind to the receptor upon UV light exposure, allowing for its isolation and identification.Synthesis of a specific and high-affinity probe for 8,9-EET is required. nih.govnih.gov
    Functional GPCR ScreeningHigh-throughput screening of known and orphan GPCR libraries to identify receptors activated by 8,9-EET.Previous broad screenings have been unsuccessful; future efforts may need more sensitive or specific assay systems. acs.orgnih.gov
    Transcriptomic AnalysisCompares gene expression (specifically of GPCRs) between EET-responsive and non-responsive cell lines to identify candidate receptors.Requires well-characterized cell models and robust bioinformatic analysis. pnas.org
    Ligand Binding AssaysUses radiolabeled EETs to characterize binding affinity and specificity in membranes from responsive tissues.Has provided strong evidence for a receptor but has not identified the protein itself. acs.org

    Comprehensive Characterization of Novel Metabolites

    While (±)8(9)-EET methyl ester is designed for enhanced stability, its ultimate biological activity is intertwined with its metabolism. glpbio.comcaymanchem.com The primary and most well-understood metabolic pathway for EETs is their hydrolysis by soluble epoxide hydrolase (sEH) into the corresponding, and generally less biologically active, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). nih.govhmdb.canih.gov However, this is an oversimplification of a complex metabolic network. Other enzymatic pathways contribute to the biotransformation of EETs, and the resulting metabolites may possess unique and significant biological activities that are currently poorly understood.

    Investigation of Undiscovered Metabolic Pathways and their Biological Significance

    Future research must look beyond the sEH pathway to fully map the metabolic fate of 8,9-EET. A particularly compelling and underexplored avenue is the metabolism of 8,9-EET by cyclooxygenase (COX) enzymes . Studies have shown that 5,6-EET and 8,9-EET are substrates for both COX-1 and COX-2, leading to the formation of novel prostaglandin-like molecules and hydroxy-epoxy-eicosatrienoic acids. pnas.orgnih.gov Crucially, some of these COX-derived metabolites have been shown to be more potent than the parent 8,9-EET in specific biological assays, such as inducing mitogenesis. pnas.org This suggests that the interplay between the cytochrome P450 and COX pathways could generate highly active signaling molecules, and that some of the effects previously attributed solely to 8,9-EET might be mediated by these downstream metabolites.

    Other potential metabolic routes that warrant deeper investigation include β-oxidation and chain elongation . These pathways, which become more prominent when sEH is inhibited, lead to the formation of chain-shortened or chain-elongated epoxy fatty acids. nih.gov The biological significance of these metabolites is almost entirely unknown and represents a significant knowledge gap. Elucidating these novel pathways and characterizing the bioactivity of their products is essential for a complete understanding of the pharmacology of this compound.

    Metabolic Pathway Key Enzymes Resulting Metabolites Potential Biological Significance References
    Epoxide HydrolysisSoluble Epoxide Hydrolase (sEH)Dihydroxyeicosatrienoic acids (DHETs)Generally considered inactivation, leading to less active compounds. nih.govnih.gov
    Cyclooxygenase MetabolismCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Hydroxy-EETs, Epoxy-prostaglandin analogsMay produce novel metabolites with potent, distinct biological activities (e.g., pro-angiogenic). pnas.org
    β-OxidationAcyl-CoA OxidasesChain-shortened epoxy fatty acidsLargely unknown; becomes more prominent when sEH is inhibited. nih.gov
    Chain ElongationElongases22-carbon epoxy fatty acidsLargely unknown; a potential route for generating novel lipid mediators. nih.gov

    Development of Advanced EET Analogs and Delivery Systems

    The inherent chemical and metabolic instability of natural EETs has been a major impediment to their therapeutic development. nih.gov While the methyl ester form of 8,9-EET offers improved stability for storage, the development of next-generation analogs with superior pharmacokinetic properties is a critical goal for preclinical studies. nih.gov The objective is to create compounds that retain the beneficial activities of the parent EET while exhibiting greater resistance to metabolic degradation and allowing for controlled distribution within the body.

    Design of Metabolically Stable and Tissue-Targeted Compounds for Pre-clinical Studies

    The design of advanced EET analogs has progressed significantly, moving beyond simple esters to incorporate a variety of chemical modifications aimed at blocking metabolic inactivation. elsevierpure.comnih.gov A key strategy is the replacement of the chemically sensitive epoxide group with more stable bioisosteres, such as disubstituted alkenes, ethers, or sulfur-containing groups (thiiranes). nih.gov These modifications are designed to prevent hydrolysis by sEH. Additionally, alterations to the carboxylic acid tail and the aliphatic chain can be made to block β-oxidation and improve oral bioavailability and pharmacokinetic profiles. nih.govelsevierpure.comnih.gov

    Beyond metabolic stability, the next frontier is tissue-targeted delivery . The systemic administration of potent signaling molecules can lead to off-target effects. Therefore, developing strategies to deliver EET analogs specifically to diseased tissues (e.g., inflamed vasculature, injured kidneys, or tumors) is a high-priority research area. One innovative approach involves conjugating an EET analog to a targeting moiety, such as folic acid, which can direct the compound to kidney cells that overexpress folate receptors. mdpi.com This strategy has been shown to concentrate the analog in the target organ, potentially allowing for lower effective doses and minimizing systemic exposure. mdpi.com Further exploration of nanoparticle-based carriers and other advanced drug delivery platforms will be instrumental in realizing the full therapeutic potential of these compounds.

    Exploration of Crosstalk with Other Signaling Networks

    The biological effects of 8,9-EET are not executed in isolation but are the result of complex interactions with a broad array of other intracellular signaling pathways. Understanding this "crosstalk" is fundamental to predicting the compound's full spectrum of effects in a physiological or pathophysiological context. Research has begun to uncover several key points of intersection between EET signaling and other major networks that regulate cellular function.

    A well-documented example is the crosstalk between EETs and prostanoid signaling pathways . mdpi.comnih.gov Studies have shown that EETs can act as competitive agonists or antagonists at certain prostanoid receptors, such as the thromboxane (B8750289) A2 receptor (TP). mdpi.comahajournals.org This interaction has significant implications for vascular tone, as it links the vasodilatory effects of EETs directly to the vasoconstrictive pathways regulated by prostanoids. This crosstalk also extends to the intracellular level, with evidence pointing to a convergence on the Rho kinase signaling pathway. mdpi.comnih.gov

    Furthermore, EETs have been shown to modulate inflammatory and cell survival pathways, including the NF-κB and PI3K/Akt pathways . nih.govpnas.org For instance, EETs can inhibit the activation of the pro-inflammatory transcription factor NF-κB and can promote cell survival by activating the PI3K/Akt signaling cascade. nih.govpnas.org There is also evidence of interaction with the insulin (B600854) signaling pathway, where EET analogs can improve insulin sensitivity by enhancing the function of the insulin receptor. diabetesjournals.orgnih.gov Mapping these intricate connections will be crucial for identifying the diseases in which this compound and its advanced analogs may have the greatest therapeutic impact.

    Interactions with Inflammatory, Metabolic, and Growth Factor Pathways

    Future investigations into this compound, a more stable precursor to the biologically active 8,9-EET, are poised to further elucidate its complex interactions with key cellular signaling pathways. glpbio.com As a member of the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway, 8,9-EET has demonstrated significant modulatory effects on inflammation, and emerging evidence points towards its involvement in metabolic and growth factor signaling. nih.govnih.govhmdb.ca

    Inflammatory Pathways: The anti-inflammatory properties of EETs are a major focus of research. nih.govnih.gov Studies have shown that 8,9-EET can antagonize inflammatory signals in various cell types, including monocytic cells. nih.gov A primary mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling cascade, a crucial regulator of inflammation. nih.gov By preventing the degradation of IκBα, an inhibitory protein, EETs can block the activation of NF-κB and the subsequent expression of pro-inflammatory genes. nih.govnih.gov For instance, 8,9-EET has been observed to inhibit NF-κB reporter gene activity and reduce the secretion of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, from monocytic cells. nih.gov Furthermore, 5,6-EET and 8,9-EET are known substrates for cyclooxygenase (COX) enzymes, suggesting a complex interplay with the prostaglandin (B15479496) pathway, which can lead to the production of both pro- and anti-inflammatory mediators. nih.govnih.gov

    Pathway ComponentEffect of 8,9-EETCellular ContextResearch Finding
    NF-κB InhibitionHEK293 Cells, Endothelial CellsInhibited NF-κB reporter gene activity, preventing pro-inflammatory gene expression. nih.govnih.gov
    TNF-α Secretion Inhibition (~90%)THP-1 Monocytic CellsSuppressed basal secretion of this major pro-inflammatory cytokine. nih.govnih.gov
    COX Enzymes SubstrateVariousCan be metabolized by COX enzymes, indicating cross-talk with prostaglandin pathways. nih.govnih.gov
    VCAM-1 InhibitionHuman Endothelial CellsSuppressed the expression of Vascular Cell Adhesion Molecule-1, which is crucial for leukocyte recruitment. nih.gov

    Metabolic and Growth Factor Pathways: The role of 8,9-EET in metabolic regulation is an expanding area of research. While direct interactions with central metabolic pathways are still being mapped, the compound's influence on processes related to cardiovascular and renal health suggests indirect metabolic benefits. nih.gov For example, by reducing inflammation and improving endothelial function, EETs can counteract the pathological processes associated with metabolic disorders like diabetes. mdpi.comfrontiersin.org

    Interactions with growth factor pathways are also becoming clearer. Research has demonstrated that EETs can influence angiogenesis, the formation of new blood vessels. frontiersin.org The metabolism of 8,9-EET by COX-2 can produce 11-hydroxy-8,9-EET (8,9,11-EHET), a metabolite that enhances angiogenic responses in human aortic endothelial cells, comparable to the effect of vascular endothelial growth factor (VEGF). nih.gov This metabolite was also found to promote the expression of VEGF tyrosine kinase receptors, indicating a direct link to growth factor signaling. nih.gov Conversely, in other contexts, such as protecting cardiomyocytes from apoptosis, 8,9-EET has been shown to require the activation of the PI3K/Akt pathway, a central node in cell survival and growth signaling. nih.gov

    Application in Disease Models for Mechanistic Insights

    The application of this compound and related EET analogs in preclinical animal models is critical for understanding their therapeutic potential and underlying mechanisms of action in a range of diseases.

    Cardiovascular Disease Models: In the context of cardiovascular disease, EETs are recognized for their beneficial effects, including vasodilation, anti-inflammation, and inhibition of platelet aggregation. nih.govfrontiersin.org Analogs of 8,9-EET have been tested in various animal models of cardiovascular disease. nih.govnih.gov In models of hypertension, increasing EET levels has been shown to lower blood pressure. frontiersin.org For example, mice lacking the soluble epoxide hydrolase (sEH) gene, the enzyme that degrades EETs, exhibit higher circulating EET levels and lower blood pressure. frontiersin.org The vasodilatory effect of 8,9-EET has been linked to the activation of transient receptor potential vanilloid 4 (TRPV4) channels in endothelial cells, leading to hyperpolarization and relaxation of the adjacent vascular smooth muscle. nih.gov Further studies in models of atherosclerosis and myocardial infarction could clarify how 8,9-EET modulates vascular remodeling, plaque stability, and cardiac repair post-injury. frontiersin.org

    Disease ModelKey Findings Related to 8,9-EET or AnalogsPotential Mechanism of Action
    Hypertension Reduced blood pressure. frontiersin.orgVasodilation via activation of K+ channels and TRPV4 channels; anti-inflammatory effects. nih.govnih.gov
    Atherosclerosis Reduced inflammatory gene expression and leukocyte recruitment. frontiersin.orgInhibition of NF-κB pathway and adhesion molecule expression. nih.govnih.gov
    Thrombosis Inhibition of platelet aggregation and adhesion. nih.govMembrane hyperpolarization of platelets through activation of BKCa channels. nih.gov

    Renal Disease Models: Preclinical studies have strongly supported a therapeutic role for EETs in kidney diseases. nih.gov Notably, 8,9-EET analogs have been identified as particularly effective for glomerular diseases. nih.gov In animal models of diabetic nephropathy, lupus nephritis, and unilateral ureteral obstruction-induced fibrosis, EET analogs have been shown to decrease inflammation, reduce fibrosis, and improve renal hemodynamics. nih.govelsevierpure.comnih.gov For instance, in a mouse model of Systemic Lupus Erythematosus (SLE), an orally active EET analog markedly reduced renal expression of chemokines (CXCRs, CXCLs) and pro-inflammatory cytokines (TNF-α, IL-6), leading to decreased immune cell infiltration, improved renal function, and reduced fibrosis. elsevierpure.com An EET analog also prevented the decrease in the epithelial marker E-cadherin and reduced the mesenchymal marker α-SMA in a renal fibrosis model, indicating an inhibition of the epithelial-to-mesenchymal transition (EMT). nih.gov

    Inflammatory Disease Models: Given their potent anti-inflammatory properties, EETs and their analogs are being investigated in various models of inflammatory disease. mdpi.com In models of acute inflammation, such as those induced by TNF-α, systemic overexpression of CYP2J2 (an EET-producing enzyme) reduced plasma levels of adhesion molecules and inflammatory cytokines. nih.gov In models of endotoxemia induced by lipopolysaccharide (LPS), EETs have been shown to mitigate the inflammatory response. nih.gov Further research using models of chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease could provide deeper insights into the systemic anti-inflammatory efficacy of this compound and its potential as a therapeutic agent. mdpi.com

    Q & A

    Q. What are the optimal reaction conditions for synthesizing (±)8(9)-EET methyl ester via transesterification?

    • Methodological Answer : The synthesis typically involves transesterification of (±)8(9)-EET with methanol under acidic or alkaline catalysis. Key parameters include molar ratios (e.g., methanol-to-substrate ratio of 6:1), temperature (60–70°C), and catalyst concentration (1–2% w/w). Purification via liquid-liquid extraction or column chromatography is critical to achieve >95% purity, as impurities like unreacted fatty acids or glycerol byproducts can interfere with downstream biological assays . Experimental designs using response surface methodology (RSM) can optimize variables like reaction time and agitation speed, as demonstrated in biodiesel methyl ester synthesis studies .

    Q. How is this compound characterized for structural and functional validation?

    • Methodological Answer : Structural confirmation requires NMR (¹H and ¹³C) to identify ester carbonyl signals (~170 ppm) and methyl group integration. Mass spectrometry (LC-MS/MS) confirms molecular weight (MW: 336.5 g/mol) and fragmentation patterns. Functional validation in biological systems involves testing its stability in aqueous buffers (e.g., PBS at pH 7.4) and comparing bioactivity to non-esterified (±)8(9)-EET using assays like NF-κB inhibition in macrophage models . Purity analysis via HPLC with UV detection (λ = 200–210 nm) is essential to quantify residual solvents or byproducts .

    Q. What is the biological significance of this compound in inflammation and immunity studies?

    • Methodological Answer : The compound modulates NF-κB signaling, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in vitro. Researchers should use dose-response curves (0.1–10 µM) in primary immune cells (e.g., murine macrophages) and validate results with pathway-specific inhibitors (e.g., IκB kinase inhibitors). Comparative studies with (±)8(9)-EET ethanolamide can clarify esterification effects on membrane permeability and metabolic stability .

    Advanced Research Questions

    Q. How can experimental design address contradictions in this compound’s reported effects on apoptosis?

    • Methodological Answer : Contradictions may arise from cell type-specific responses or assay conditions. To resolve this, employ factorial designs testing variables like cell lineage (cancer vs. primary cells), serum concentration, and exposure duration. Use RNA-seq or phosphoproteomics to identify divergent signaling nodes (e.g., caspase-3 activation vs. Bcl-2 upregulation). Meta-analysis of existing data with tools like PRISMA can highlight confounding factors (e.g., solvent carriers like DMSO) .

    Q. What advanced methodologies optimize this compound delivery in vivo for pharmacokinetic studies?

    • Methodological Answer : Encapsulation in liposomes or PEGylated nanoparticles improves bioavailability. Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models. For targeted delivery, conjugate the ester to cell-penetrating peptides (e.g., TAT) and validate efficacy in disease models (e.g., rheumatoid arthritis) via histopathology and cytokine profiling. Compare results to free ester controls to assess carrier-mediated enhancements .

    Q. How should researchers statistically analyze variability in this compound’s metabolic stability across species?

    • Methodological Answer : Use mixed-effects models to account for interspecies variability (e.g., human vs. murine microsomes). Measure ester hydrolysis rates via LC-MS and correlate with cytochrome P450 (CYP) isoform expression (e.g., CYP2J2) using qPCR. Bootstrap resampling can quantify confidence intervals for half-life estimates. Replicate experiments across at least three independent preparations to distinguish technical vs. biological variance .

    Methodological Best Practices

    • Data Reprodubility : Follow guidelines from Medical Microbiology Research () for detailed methodology reporting, including reagent lot numbers and instrument calibration protocols.
    • Ethical Compliance : Adhere to ethical standards for animal studies (e.g., ARRIVE guidelines) and disclose conflicts of interest, particularly when using commercial assay kits .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (±)8(9)-EET methyl ester
    Reactant of Route 2
    Reactant of Route 2
    (±)8(9)-EET methyl ester

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.